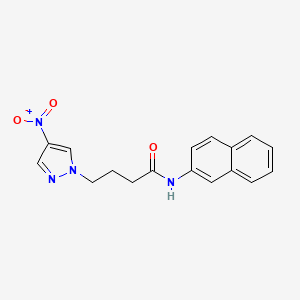
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Vue d'ensemble
Description
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide, also known as QL47, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Mécanisme D'action
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide works by binding to the catalytic domain of PARP1, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, eventually resulting in cell death. In Alzheimer's disease, 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide reduces the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid. 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide also inhibits the activity of NS5B, an enzyme involved in the replication of hepatitis C virus.
Biochemical and Physiological Effects:
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been shown to have a potent inhibitory effect on PARP1 activity, which leads to the accumulation of DNA damage in cancer cells. This results in cell death and the inhibition of tumor growth. In Alzheimer's disease, 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide reduces the accumulation of beta-amyloid plaques in the brain, which is a hallmark of the disease. 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide also inhibits the replication of hepatitis C virus, which could lead to the development of new antiviral therapies.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has some limitations. It is not very selective, meaning that it can inhibit the activity of other enzymes besides PARP1. This can lead to off-target effects and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide. One area of research could be the development of more selective PARP1 inhibitors that do not have off-target effects. Another area of research could be the study of 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide could be further studied for its potential use in the treatment of viral infections, such as HIV-1 and hepatitis C virus.
Applications De Recherche Scientifique
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of the enzyme PARP1, which is involved in DNA repair. 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has also been tested in the treatment of Alzheimer's disease and has been found to reduce the accumulation of beta-amyloid plaques in the brain. Additionally, 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been shown to have antiviral activity against HIV-1 and hepatitis C virus.
Propriétés
IUPAC Name |
3-methyl-2-oxo-N-quinolin-8-yl-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-20-14-8-7-12(10-15(14)24-17(20)21)25(22,23)19-13-6-2-4-11-5-3-9-18-16(11)13/h2-10,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBUPZIZOSYORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B3746682.png)
![6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3746687.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B3746696.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-iodobenzamide](/img/structure/B3746704.png)

![N-1,3-benzodioxol-5-yl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3746723.png)
![6-[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3746728.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-quinolin-8-ylacetamide](/img/structure/B3746750.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B3746758.png)


![4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746771.png)
![4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746779.png)